Methyl (+-)-((1-(9H-fluoren-2-yl)ethyl)thio)acetate
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Overview
Description
Methyl (±)-((1-(9H-fluoren-2-yl)ethyl)thio)acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature. This particular compound features a fluorenyl group, which is a polycyclic aromatic hydrocarbon, attached to an ethylthio group and an acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (±)-((1-(9H-fluoren-2-yl)ethyl)thio)acetate can be achieved through nucleophilic acyl substitution reactions. One common method involves the reaction of an acid chloride with an alcohol. For example, the reaction of fluorenyl ethylthioacetyl chloride with methanol in the presence of a base can yield the desired ester . Another method involves the Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst .
Industrial Production Methods
Industrial production of esters like Methyl (±)-((1-(9H-fluoren-2-yl)ethyl)thio)acetate often involves continuous processes. For instance, the esterification of methanol and acetic acid in the presence of an acid catalyst can be carried out in a distillation column to continuously remove the water formed during the reaction, thus driving the reaction to completion .
Chemical Reactions Analysis
Types of Reactions
Methyl (±)-((1-(9H-fluoren-2-yl)ethyl)thio)acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted by nucleophiles in nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong-acid catalyst.
Reduction: Lithium aluminum hydride is a common reducing agent used to convert esters to alcohols.
Substitution: Nucleophiles such as Grignard reagents can be used in substitution reactions to form tertiary alcohols.
Major Products
Hydrolysis: Produces a carboxylic acid and an alcohol.
Reduction: Produces a primary alcohol.
Substitution: Produces tertiary alcohols when reacted with Grignard reagents.
Scientific Research Applications
Methyl (±)-((1-(9H-fluoren-2-yl)ethyl)thio)acetate has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl (±)-((1-(9H-fluoren-2-yl)ethyl)thio)acetate involves its interaction with molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then interact with various biological targets . The fluorenyl group may also play a role in its biological activity by interacting with aromatic receptors and enzymes .
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: A simple ester with a similar structure but lacks the fluorenyl group.
Ethyl acetate: Another ester with a similar structure but with an ethyl group instead of a methyl group.
Methyl butyrate: An ester with a different alkyl chain length.
Uniqueness
Methyl (±)-((1-(9H-fluoren-2-yl)ethyl)thio)acetate is unique due to the presence of the fluorenyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, reactivity, and potential interactions with biological targets compared to simpler esters .
Properties
CAS No. |
72353-30-1 |
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Molecular Formula |
C18H18O2S |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
methyl 2-[1-(9H-fluoren-2-yl)ethylsulfanyl]acetate |
InChI |
InChI=1S/C18H18O2S/c1-12(21-11-18(19)20-2)13-7-8-17-15(9-13)10-14-5-3-4-6-16(14)17/h3-9,12H,10-11H2,1-2H3 |
InChI Key |
SRGMBILMALLPDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C3=CC=CC=C3C2)SCC(=O)OC |
Origin of Product |
United States |
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